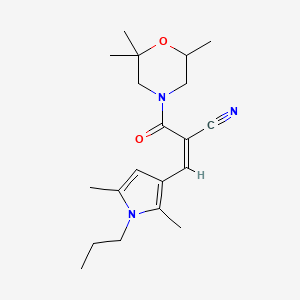![molecular formula C20H25NO2 B2469565 N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396885-94-1](/img/structure/B2469565.png)
N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-hydroxy-4,4-dimethylpentyl)-[1,1’-biphenyl]-4-carboxamide” is an amide derivative of a biphenyl carboxylic acid, with a 3-hydroxy-4,4-dimethylpentyl group attached to the nitrogen of the amide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through amide bond formation between the carboxylic acid group of a biphenyl-4-carboxylic acid and the amine group of a 3-hydroxy-4,4-dimethylpentylamine .Molecular Structure Analysis
The compound contains a biphenyl moiety, which consists of two benzene rings connected by a single bond . The presence of the amide group (-CONH2) suggests that it would have a polar character, which could influence its solubility and reactivity .Chemical Reactions Analysis
Biphenyl compounds can undergo various types of reactions, including electrophilic substitution reactions similar to those of benzene . The amide group in the compound could also participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the polar amide group could make it more soluble in polar solvents . The biphenyl moiety could contribute to its stability and rigidity .Applications De Recherche Scientifique
Synthesis of Functionalized Amino Acid Derivatives
A study by Kumar et al. (2009) discussed the synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, for potential applications in designing anticancer agents. Some compounds exhibited significant cytotoxicity against human cancer cell lines, indicating their potential in cancer treatment research (Kumar et al., 2009).
Study of JDTic in Morphine Dependence
Research by Carroll et al. (2005) on JDTic, a selective kappa-opioid receptor antagonist, explored its effects on morphine dependence in rats. JDTic decreased certain withdrawal signs, suggesting potential applications in the treatment of opiate abuse (Carroll et al., 2005).
Fluorescence Binding with Bovine Serum Albumin
Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research aids in understanding protein-ligand interactions, which are crucial in drug design and protein function studies (Meng et al., 2012).
Synthesis of Aromatic Polyamides and Polyimides
Yang and Lin (1994) conducted research on the synthesis of polyamides and polyimides using N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine. These materials have potential applications in high-performance polymers due to their thermal stability and solubility in polar solvents (Yang & Lin, 1994).
Intermolecular Interactions in Crystal Chemistry
The study by Malone et al. (1997) on the crystal chemistry of compounds like N,N'-diphenylisophthalamide provides insights into the molecular interactions and packing in crystalline structures. This knowledge is fundamental in the fields of material science and pharmaceuticals (Malone et al., 1997).
Flame Retardant Agents for Cotton
Wu and Yang (2007) compared different flame retardant agents for cotton, such as N-Methylol dimethylphosphonopropionamide, highlighting the importance of these agents in enhancing fire safety in textiles (Wu & Yang, 2007).
Calcium Complexes of Carboxylate-Containing Polyamide
Ueyama et al. (1998) synthesized carboxylate-containing polyamides and studied their calcium complexes. This research has implications in understanding biomineralization processes (Ueyama et al., 1998).
Electrochromic Material for Black Electrochromic Devices
Li et al. (2021) synthesized a high-performance electrochromic polyamide for the fabrication of black electrochromic devices. This research contributes to the development of advanced materials for electrochromic applications (Li et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)18(22)13-14-21-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASBJUHBBFODGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)



![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)








